molecular formula C18H22BF3O4 B7956388 2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol

2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol

Cat. No.: B7956388
M. Wt: 370.2 g/mol
InChI Key: KOXOLPYAHQLFNF-UHFFFAOYSA-N
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Description

2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol is a complex organic compound that features a boronate ester group, a trifluoromethoxy group, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol typically involves multiple steps:

    Formation of the Boronate Ester: The boronate ester group can be introduced through a reaction between a boronic acid derivative and a diol, such as pinacol.

    Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylation reagents under specific conditions to attach the trifluoromethoxy group to the aromatic ring.

    Alkyne Functionalization: The alkyne group can be introduced through Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can target the alkyne group, converting it into alkenes or alkanes.

    Substitution: The aromatic ring with the trifluoromethoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol is used as a building block for the construction of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development. It can be used to design inhibitors or modulators of biological pathways.

Industry

In materials science, this compound can be used to create polymers with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol exerts its effects depends on its application. In organic synthesis, its boronate ester group participates in cross-coupling reactions, forming new carbon-carbon bonds. In biological systems, the trifluoromethoxy group can enhance the compound’s binding affinity to target proteins, while the alkyne group can participate in click chemistry reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the trifluoromethoxy and alkyne groups, making it less versatile in certain synthetic applications.

    4-(Trifluoromethoxy)phenylboronic Acid: Similar but lacks the alkyne group, limiting its use in click chemistry.

    2-Methyl-4-(phenyl)but-3-yn-2-ol: Lacks the boronate ester group, reducing its utility in cross-coupling reactions.

Uniqueness

The combination of the boronate ester, trifluoromethoxy, and alkyne groups in 2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol makes it a highly versatile compound for various applications in synthetic chemistry, drug development, and materials science.

Properties

IUPAC Name

2-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]but-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BF3O4/c1-15(2,23)10-9-12-11-13(24-18(20,21)22)7-8-14(12)19-25-16(3,4)17(5,6)26-19/h7-8,11,23H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXOLPYAHQLFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)C#CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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